molecular formula C10H10BrNO2 B1424930 N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine CAS No. 1193390-65-6

N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine

Cat. No. B1424930
M. Wt: 256.1 g/mol
InChI Key: VBZGBCSHRUMCAQ-XFXZXTDPSA-N
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Description

“N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine” is a chemical compound with the CAS Number: 1193390-65-6 . It has a molecular weight of 256.1 . The IUPAC name for this compound is (5Z)-7-bromo-3,4-dihydro-1-benzoxepin-5 (2H)-one oxime .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrNO2/c11-7-3-4-10-8 (6-7)9 (12-13)2-1-5-14-10/h3-4,6,9H,1-2,5H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Dopamine Receptor Ligands

Compounds like 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which are structurally similar to N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine, show high affinity for D1 dopamine receptors. This suggests potential applications in studying or targeting dopamine receptors in the central nervous system (Neumeyer et al., 1991).

CCR5 Antagonists

A study on the practical synthesis of a CCR5 antagonist involved compounds structurally related to the chemical . This highlights its relevance in synthesizing orally active antagonists for potential therapeutic applications (Ikemoto et al., 2005).

Protein-Tyrosine Kinase Inhibitors

Derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one have been synthesized and evaluated as inhibitors of protein-tyrosine kinases (PTKs), suggesting potential applications in cancer research and therapy (Li et al., 2017).

Photodynamic Therapy

A zinc phthalocyanine derivative, structurally related to the chemical , has shown potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and suitable photophysical properties (Pişkin et al., 2020).

Synthetic Methodologies

Studies have explored the synthesis of various derivatives and analogues of compounds similar to N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine, highlighting the chemical's relevance in developing new synthetic methodologies (Black et al., 1972).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(NZ)-N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-7-3-4-10-8(6-7)9(12-13)2-1-5-14-10/h3-4,6,13H,1-2,5H2/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZGBCSHRUMCAQ-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C(C=CC(=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N/O)/C2=C(C=CC(=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NZ)-N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Reactant of Route 2
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Reactant of Route 3
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Reactant of Route 4
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Reactant of Route 5
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Reactant of Route 6
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine

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